(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one
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Overview
Description
(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one is a natural product found in Chenopodium album with data available.
Scientific Research Applications
Phytotoxicity and Plant Growth Regulation
A study by DellaGreca et al. (2004) isolated two compounds, including (3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one, from the weed Chenopodium album. They explored the phytotoxic effects of these compounds on the germination and growth of lettuce, revealing insights into natural plant growth regulators and herbicides (DellaGreca, Di Marino, Zarrelli, & D’Abrosca, 2004).
Interaction with Retinoid X Receptor Alpha
Eroglu et al. (2010) investigated the effects of β-apocarotenoids, including β-apo-13-carotenone, on retinoid X receptor alpha (RXRα) signaling. This study found that β-apo-13-carotenone acts as an antagonist to RXRα, suggesting a potential role in modulating nuclear receptor signaling (Eroglu, Hruszkewycz, Curley, & Harrison, 2010).
Synthesis and Structural Analysis
The synthesis of optically active carotenoids with specific end groups, including derivatives of this compound, was detailed by Buchecker, Marti, & Eugster (1984). This work is significant for understanding the structural and stereochemical properties of such compounds (Buchecker, Marti, & Eugster, 1984).
Antioxidant Properties
Cardounel et al. (2003) studied a group of carotenoids, including the one , for their antioxidant properties, especially as direct radical scavengers. This research highlights the potential therapeutic applications of these compounds in oxidative stress-related conditions (Cardounel, Dumitrescu, Zweier, & Lockwood, 2003).
Properties
Molecular Formula |
C18H26O2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3E,5E,7E)-8-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6-methylocta-3,5,7-trien-2-one |
InChI |
InChI=1S/C18H26O2/c1-13(7-6-8-15(3)19)9-10-17-14(2)11-16(20)12-18(17,4)5/h6-11,16-17,20H,12H2,1-5H3/b8-6+,10-9+,13-7+/t16-,17-/m0/s1 |
InChI Key |
VFISUJDCZMSIKT-QNPHLTMISA-N |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=O)C)/C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=O)C)C)(C)C)O |
Synonyms |
(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one 3HAC cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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